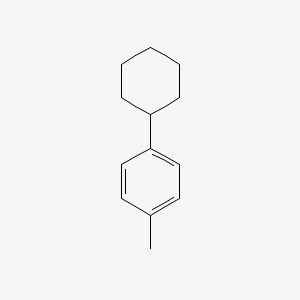

1-Cyclohexyl-4-methyl-benzene

説明

Significance and Research Context of Cyclohexyl-Substituted Aromatics

Cyclohexyl-substituted aromatic compounds, including 1-Cyclohexyl-4-methyl-benzene, represent a critical class of molecules in modern chemistry. Their unique hybrid structure, combining a rigid aromatic ring with a flexible aliphatic cyclohexane (B81311) ring, imparts valuable properties that are exploited in several fields.

In materials science , the introduction of a cyclohexyl group to an aromatic core can enhance the thermal stability of organic semiconductors. These materials are crucial for the development of next-generation electronic devices. The cyclohexyl moiety can also be a key component in the synthesis of liquid crystals, where the specific shape and size of the molecule influence the liquid crystalline phases. researchgate.netschultzchem.com Furthermore, derivatives of cyclohexyl-substituted aromatics are used as additives in polymer chemistry to improve the physical properties of plastics. solubilityofthings.com

In medicinal chemistry and pharmaceutical synthesis , these compounds serve as important intermediates. solubilityofthings.com The cyclohexyl group can act as a bioisostere for an aromatic ring, offering a way to modify the steric and electronic properties of a molecule to enhance its biological activity or pharmacokinetic profile. A derivative of this compound, for instance, is a key intermediate in the synthesis of the drug Siponimod. google.com

The field of catalysis also utilizes these structures. Research into the dehydrogenation of cyclohexyl-substituted aromatics to their corresponding biphenyl (B1667301) compounds is driven by the need for specific biphenyl derivatives, which are themselves important industrial chemicals. google.comgoogle.tt The catalytic processes involved are a subject of ongoing study to improve efficiency and selectivity. pnnl.gov

Historical Development of Academic Research on this compound

The academic exploration of this compound and related compounds is intrinsically linked to the development of fundamental organic synthesis reactions. The primary method for its synthesis, the Friedel-Crafts reaction, was developed by Charles Friedel and James Crafts in 1877. This reaction allows for the alkylation of aromatic rings, providing a direct pathway to compounds like p-cyclohexyltoluene.

Early research following the discovery of the Friedel-Crafts reaction focused on understanding its scope and mechanism. While specific early research on this compound is not extensively documented in readily available literature, the synthesis of various alkylated aromatics became a subject of intense study.

By the mid-20th century, interest in hydrocarbons with specific physical properties for applications such as high-temperature fluids and lubricants grew. A 1957 report from the Journal of Organic Chemistry detailed investigations into the dehydration of related phenylcyclohexanol compounds, indicating active research in this chemical space. dss.go.th A US patent granted in 1961 mentions p-cyclohexyltoluene, suggesting its availability and use in industrial contexts by that time.

More recent research has focused on the specific applications of this compound and its derivatives. For example, a 2011 study reported on a derivative, 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene, as an intermediate for liquid crystal compounds. researchgate.net In 2012, a related compound, 1-cyclohexyl-x-methoxybenzene, was identified as a novel psychoactive substance, sparking interest in its pharmacological properties. mdpi.com

Contemporary research continues to explore the catalytic applications of these compounds, particularly in dehydrogenation processes to produce valuable biphenyls. google.comgoogle.tt Modern synthetic methods and detailed spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), have allowed for a much deeper understanding of the structure and reactivity of this compound. rsc.org

Detailed Research Findings

Physical and Chemical Properties

Below are the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ | nih.gov |

| Molecular Weight | 174.29 g/mol | stenutz.eu |

| CAS Number | 4501-36-4 | nih.gov |

| Density | 0.935 g/cm³ | stenutz.eu |

| Refractive Index | 1.523 | stenutz.eu |

| IUPAC Name | 1-cyclohexyl-4-methylbenzene | nih.gov |

Synthesis and Reactions

The primary synthesis route for this compound is the Friedel-Crafts alkylation of toluene (B28343) with either cyclohexene (B86901) or a cyclohexyl halide, using a Lewis acid catalyst like aluminum chloride.

A significant reaction of this compound is its catalytic dehydrogenation to form 4-methylbiphenyl (B165694). This process is of industrial interest for producing specific biphenyl compounds used in various applications. google.com

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

| Spectroscopy Type | Key Data Points | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ = 1.23–1.45 (m, 5H), 1.72–1.75 (m, 1H), 1.82–1.87 (m, 4H), 2.31 (s, 3H), 2.43–2.47 (m, 1H), 7.08–7.12 (m, 4H) | rsc.org |

| InChIKey | GDFJTZFSMFVMKX-UHFFFAOYSA-N | stenutz.eu |

| SMILES | Cc1ccc(cc1)C2CCCCC2 | stenutz.eu |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-cyclohexyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFJTZFSMFVMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448009 | |

| Record name | 1-cyclohexyl-4-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4501-36-4 | |

| Record name | 1-cyclohexyl-4-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 1 Cyclohexyl 4 Methyl Benzene and Its Derivatives

Classical Electrophilic Aromatic Alkylation Approaches

The introduction of an alkyl group onto an aromatic ring via electrophilic substitution is a fundamental transformation in organic chemistry. mt.com The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone for the synthesis of alkylated aromatic compounds like 1-cyclohexyl-4-methyl-benzene. wikipedia.org

Friedel-Crafts Alkylation Mechanisms and Optimizations

The Friedel-Crafts alkylation proceeds through the generation of an electrophile, typically a carbocation, which then attacks the electron-rich aromatic ring. mt.combyjus.com The reaction of toluene (B28343) with a cyclohexyl source, such as cyclohexene (B86901) or a cyclohexyl halide, in the presence of a catalyst, leads to the formation of this compound. wikipedia.orgnih.gov

The mechanism involves the formation of a cyclohexyl carbocation or a related electrophilic species. mt.comstackexchange.com This electrophile then attacks the toluene ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. mt.comacs.org Subsequent deprotonation restores the aromaticity of the ring, yielding the final product. mt.comwikipedia.org

Optimizing reaction conditions is crucial for maximizing yield and selectivity. numberanalytics.com Factors such as temperature, catalyst concentration, and solvent choice significantly influence the outcome of the reaction. numberanalytics.com For instance, industrial processes for similar alkylations, like the production of ethylbenzene, carefully control temperature and pressure to maintain a liquid phase and enhance catalyst performance. libretexts.org

A variety of catalysts are employed in Friedel-Crafts alkylation, with Lewis acids being the most common. adichemistry.com Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are frequently used to generate the carbocation from alkyl halides or to activate alkenes. mt.comwikipedia.org The reactivity of haloalkanes in these reactions increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I), and the Lewis acid catalyst is often chosen to match the halogen. libretexts.org

Protic acids, such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), can also serve as catalysts, particularly when using alkenes or alcohols as alkylating agents. adichemistry.comconicet.gov.ar In industrial applications, solid acid catalysts like zeolites are often preferred due to their ease of separation and potential for regeneration. wikipedia.org For example, the alkylation of toluene with tert-butyl alcohol has been studied using Fe₂O₃-modified Hβ zeolites to improve selectivity. rsc.org

Reaction conditions can be optimized to favor the desired product. For example, in the synthesis of hyper-cross-linked polymers via Friedel-Crafts reactions, reducing the amount of catalyst can prevent uncontrolled side reactions. researchgate.net The choice of solvent is also important, though some reactions can be performed under solvent-free conditions using solid acid catalysts. researchgate.net

Table 1: Catalyst Systems and Conditions for Friedel-Crafts Alkylation

| Catalyst Type | Examples | Alkylating Agent | Typical Conditions |

|---|---|---|---|

| Lewis Acids | AlCl₃, FeCl₃, BF₃, SbCl₅ | Alkyl Halides, Alkenes | Anhydrous, often requires stoichiometric amounts |

| Protic Acids | H₂SO₄, H₃PO₄, HF | Alkenes, Alcohols | Strong acid concentration, varying temperatures |

| Solid Acids | Zeolites (e.g., Hβ), Silica-supported heteropolyacids | Alkenes, Alcohols, Alkyl Halides | Higher temperatures, allows for continuous flow processes |

When an alkyl group is introduced into a substituted benzene (B151609) ring like toluene, the position of the incoming group is a critical consideration. The methyl group in toluene is an ortho-, para-director, meaning it activates these positions towards electrophilic attack. libretexts.org

In the Friedel-Crafts alkylation of toluene, the distribution of isomers (ortho, meta, and para) can be influenced by reaction conditions, particularly temperature. At 0°C, the alkylation of toluene can yield a mixture of 2-, 3-, and 4-isomers. libretexts.org As the temperature increases, the proportion of the meta-isomer can surprisingly increase due to the reversibility of the Friedel-Crafts alkylation, which allows for isomerization to the thermodynamically more stable product. libretexts.orgadichemistry.com

However, to achieve high selectivity for the para-isomer (this compound), steric hindrance often plays a significant role. The bulky cyclohexyl group will preferentially attack the less sterically hindered para-position of toluene. In related acylation reactions of toluene, substitution occurs almost exclusively at the 4-position due to the bulk of the acyl group. libretexts.org Modification of catalysts, such as using Fe₂O₃-modified Hβ zeolites in the alkylation of toluene with tert-butyl alcohol, has been shown to increase the selectivity for the para-product by narrowing the catalyst pores and reducing surface acid sites that could cause isomerization. rsc.org

Alternative Alkylation Strategies for Cyclohexyl Aromatic Systems

Beyond the classic Friedel-Crafts reaction, other methods have been developed for the alkylation of arenes, aiming to overcome limitations such as harsh conditions and low regioselectivity. ulb.ac.beulb.ac.be These alternatives often involve transition-metal catalysis, which can offer different reactivity and selectivity profiles compared to acid-catalyzed methods. acs.org

One approach involves the direct, metal-catalyzed functionalization of C-H bonds. ulb.ac.be For instance, ruthenium complexes have been used to catalyze the ortho-alkylation of phenols with alcohols. ulb.ac.be While not directly applied to toluene in the cited examples, these methods showcase the potential for directed C-H activation to control regioselectivity. Another strategy is the Minisci-type reaction for the alkylation of heteroaromatics, which proceeds via a radical mechanism. ulb.ac.be

These modern approaches often utilize a broader range of alkylating agents, including alkenes, alkyl halides, organometallic reagents, and alcohols, and can sometimes be performed under milder conditions with greater functional group tolerance. ulb.ac.beulb.ac.be

Cross-Coupling Reactions for C(sp²)-C(sp³) Bond Formation

Transition-metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon bonds, including the C(sp²)-C(sp³) bond that defines the structure of this compound. wuxiapptec.comnih.gov These methods offer significant advantages in terms of scope, efficiency, and selectivity over classical methods. acs.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi)

Palladium-catalyzed reactions are at the forefront of cross-coupling chemistry for synthesizing alkylated arenes. acs.org The Suzuki and Negishi reactions are prominent examples used to form C(sp²)-C(sp³) bonds. acs.orgmt.com

The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org To synthesize a derivative of this compound, one could potentially couple a cyclohexenylboronic acid with a halogenated p-xylene (B151628) derivative, followed by hydrogenation. acs.org The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org

The Negishi reaction couples an organozinc reagent with an organohalide, also catalyzed by a palladium or nickel complex. mt.comacs.org This reaction is highly effective for C(sp²)-C(sp³) bond formation. researchgate.net For example, a key intermediate for the drug Siponimod, which features a cyclohexyl-trifluoromethyl-benzene core, was synthesized via a Negishi coupling between a protected benzyl (B1604629) ether and cyclohexyl magnesium chloride (which forms an organozinc species in situ with ZnCl₂). acs.org This demonstrates the utility of Negishi coupling in constructing complex cyclohexylarene structures. acs.org Nickel-catalyzed versions of the Negishi coupling have also been explored and can offer advantages, particularly in reducing side reactions like β-hydride elimination. wuxiapptec.comacs.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Organic Electrophile | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Organohalide | Mild conditions, high functional group tolerance, stable reagents. mt.com |

| Negishi Coupling | Organozinc | Organohalide | High reactivity, good for C(sp²)-C(sp³) coupling, can use organozinc reagents prepared in situ. acs.orgacs.org |

These cross-coupling methods represent a significant advancement, enabling the synthesis of complex molecules like derivatives of this compound with high precision and under relatively mild conditions. mt.com

Nickel-Catalyzed Coupling Reactions (e.g., Kumada–Corriu)

Nickel-catalyzed cross-coupling reactions, particularly the Kumada–Corriu coupling, represent a powerful method for the formation of the carbon-carbon bond between the aromatic and cycloaliphatic moieties of this compound. This reaction typically involves the coupling of a Grignard reagent with an organic halide. acs.orgmdpi.com

A notable example, while employing an iron catalyst which operates on a similar principle, demonstrates the direct synthesis of this compound. In this visible-light-promoted iron-catalyzed Kumada cross-coupling, 1-chloro-4-methylbenzene is reacted with cyclohexylmagnesium chloride. The reaction proceeds at room temperature in tetrahydrofuran (B95107) (THF) with a short residence time, showcasing an efficient route to the target molecule. bbhegdecollege.com

Nickel catalysis is also prominent in related transformations. For instance, nickel(II) complexes have been shown to be effective catalysts for the Kumada coupling of aryl halides. nih.gov A ligand-free nickel-catalyzed Kumada cross-coupling of aryl bromides with tert-butyl Grignard reagents has been developed, which proceeds via a proposed Ni(I)-Ni(III) catalytic cycle. researcher.life While this example uses a different alkyl Grignard reagent, the underlying principles are applicable to the synthesis of cyclohexylbenzene (B7769038) analogs. Furthermore, nickel-comprising catalysts, such as those pretreated with a reducing agent like diisobutylaluminium hydride to form Ni(0) species, are employed in the synthesis of 4-methyl-biphenyl derivatives from p-tolylmagnesium halide and a halobenzene. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 1-chloro-4-methylbenzene | cyclohexylmagnesium chloride | Fe(acac)₃, SIPr-HCl | THF | 25 °C, 5 min residence time, visible light | 1-Cyclohexyl-4-methylbenzene | bbhegdecollege.com |

| 4-bromotoluene | phenylmagnesium bromide | [(Triphos)NiICl] (0.5 mol%) | THF | Room temperature, 2.5 h | 4-methyl-1,1'-biphenyl | nih.gov |

| Aryl Bromides | tBuMgCl | NiCl₂·(H₂O)₁.₅ (2.5 mol%) | THF | -10 °C, 30 min | tert-butyl aryls | researcher.life |

Catalytic Hydrogenation and Hydroalkylation Routes

Hydrogenation of Aromatic Precursors

The catalytic hydrogenation of 4-methylbiphenyl (B165694) is a direct route to this compound. This transformation involves the saturation of one of the aromatic rings. The choice of catalyst is crucial for achieving high selectivity.

Studies on the hydrogenation of 4-substituted biphenyls have shown that the reaction outcome is highly dependent on the catalyst used. With Raney nickel (R-Ni) as the catalyst, the hydrogenation of 4-methylbiphenyl primarily occurs on the substituted aromatic ring. In contrast, using palladium-on-carbon (Pd-C) or platinum catalysts leads to the preferential hydrogenation of the unsubstituted phenyl ring. libretexts.org Another approach involves using a hydrogen storage alloy, MmNi₃.₅Co₀.₇Al₀.₈H₄, as a stoichiometric reductant at 160 °C, which also yields a mixture of hydrogenated products. chemicalbook.com A patented process for the selective hydrogenation of biphenyl (B1667301) and its derivatives to the corresponding phenylcyclohexanes utilizes a palladium catalyst in a specific organic solvent at temperatures between 50 °C and 300 °C and pressures ranging from 50 to 5,000 psig. hts-110.com

| Substrate | Catalyst | Predominant Product | Reference |

|---|---|---|---|

| 4-Methylbiphenyl | Raney Nickel (R-Ni) | 1-Phenyl-4-methylcyclohexane | libretexts.org |

| 4-Methylbiphenyl | Palladium-on-carbon (Pd-C) | 1-Cyclohexyl-4-methylbenzene | libretexts.org |

| 4-Methylbiphenyl | Platinum (Pt) | 1-Cyclohexyl-4-methylbenzene | libretexts.org |

| Biphenyl Derivatives | Palladium | Phenylcyclohexane Derivatives | hts-110.com |

Hydroalkylation Strategies for Cyclohexylbenzene Analogs

Hydroalkylation provides a more atom-economical route by directly reacting an aromatic compound with an alkene or its precursor. For the synthesis of this compound analogs, this typically involves the reaction of toluene with cyclohexene. This process is often catalyzed by bifunctional catalysts that possess both hydrogenation and acidic alkylation sites.

A patented process describes the hydroalkylation of toluene with hydrogen over a bifunctional catalyst, which may comprise an MCM-22 family molecular sieve as the acidic component and a hydrogenation metal. This process yields (methylcyclohexyl)toluenes. masterorganicchemistry.com The direct Friedel-Crafts alkylation of toluene with cyclohexene in the presence of an acid catalyst is another viable pathway. orgsyn.orgresearchgate.net These reactions are classic examples of electrophilic aromatic substitution where the cyclohexyl carbocation, generated from cyclohexene and the acid catalyst, attacks the electron-rich toluene ring. gla.ac.uklibretexts.org

Post-Synthetic Functionalization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups on either the aromatic ring or the aliphatic moieties.

Electrophilic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methyl group. The methyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the methyl group. doubtnut.comgoogle.com Since the para position is already occupied by the cyclohexyl group, electrophilic substitution is expected to occur primarily at the positions ortho to the methyl group (positions 2 and 6).

Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. doubtnut.com For example, nitration of methylbenzene (toluene) with a mixture of concentrated nitric and sulfuric acids yields a mixture of 2-nitro- and 4-nitromethylbenzene. google.tt Similarly, the halogenation of toluene with bromine in the presence of a Lewis acid catalyst like aluminum bromide results in substitution on the ring. A patent has noted the potential for halogenation, sulfonation, and nitration of p-cyclohexyltoluene. Friedel-Crafts acylation of toluene, for instance with ethanoyl chloride and an aluminum chloride catalyst, proceeds with high selectivity for the 4-position due to the steric bulk of the incoming acyl group, a factor that would also be significant in the case of this compound.

| Reaction | Reagents | Expected Major Product(s) on this compound | Reference |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-Cyclohexyl-2-nitro-4-methylbenzene | google.tt |

| Bromination | Br₂, FeBr₃ or AlBr₃ | 2-Bromo-1-cyclohexyl-4-methylbenzene | |

| Friedel-Crafts Acylation (e.g., with RCOCl) | RCOCl, AlCl₃ | (1-Cyclohexyl-4-methyl-2-yl)ketone |

Functional Group Transformations on Alkyl and Cycloalkyl Moieties

The alkyl and cycloalkyl portions of this compound also offer sites for functionalization. The methyl group, being in a benzylic position, is particularly reactive. The C-H bonds of the benzylic carbon are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. chemicalbook.com

This enhanced reactivity allows for selective free-radical bromination at the benzylic position using N-bromosuccinimide (NBS), typically with a radical initiator or under UV light. chemicalbook.comorgsyn.org This reaction would convert this compound into 1-(bromomethyl)-4-cyclohexylbenzene. This benzylic bromide is a versatile intermediate for further transformations. chemicalbook.com

Another important reaction of the benzylic methyl group is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. orgsyn.org This converts the alkylbenzene into 4-cyclohexylbenzoic acid, transforming an ortho, para-directing alkyl group into a meta-directing carboxyl group, which can be useful in multi-step syntheses. orgsyn.org

The cyclohexyl ring is generally less reactive than the benzylic position. However, recent advances in C-H functionalization allow for the direct introduction of functional groups onto the cyclohexane (B81311) ring. For example, rhodium-catalyzed C-H amination has been shown to be effective on arylcyclohexanes, including those with methyl substituents on the phenyl ring. acs.orglibretexts.org These reactions can exhibit high regioselectivity and enantioselectivity, favoring functionalization at specific positions on the cyclohexane ring depending on the catalyst and directing groups. acs.orglibretexts.org Additionally, the cyclohexyl group can be dehydrogenated using appropriate catalysts to form the corresponding biphenyl derivative, 4-methylbiphenyl.

Mechanistic Investigations of Reactions Involving 1 Cyclohexyl 4 Methyl Benzene

Elucidation of Reaction Pathways and Intermediates

The alkylation of toluene (B28343) with cyclohexene (B86901) proceeds through a well-established multi-step reaction pathway. mt.com The initial step involves the generation of a cyclohexyl carbocation, a highly reactive electrophile. uomustansiriyah.edu.iqstackexchange.com This is typically achieved by the protonation of cyclohexene by a Brønsted acid or its interaction with a Lewis acid catalyst. uomustansiriyah.edu.iqstackexchange.com

The subsequent step is the electrophilic attack of the cyclohexyl carbocation on the electron-rich toluene ring. This attack disrupts the aromaticity of the toluene ring, leading to the formation of a high-energy, non-aromatic intermediate known as a Wheland intermediate or an arenium ion. acs.org This intermediate is a resonance-stabilized carbocation. acs.org

Finally, a proton is eliminated from the Wheland intermediate, restoring the aromaticity of the ring and yielding the final product, 1-cyclohexyl-4-methyl-benzene. mt.com The catalyst is also regenerated in this step. stackexchange.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to determine the energy profiles of these reaction pathways, including the energies of transition states and intermediates. researchgate.net These studies help in understanding the kinetics and thermodynamics of the reaction, providing insights into the rate-determining steps. researchgate.net

It's important to note that cyclohexene can also undergo dehydrogenation to form benzene (B151609), which can then be alkylated. researchgate.netresearchgate.net This represents an alternative reaction pathway that can occur under certain conditions.

Role of Steric and Electronic Effects on Reactivity

Both steric and electronic effects play a crucial role in determining the reactivity and selectivity of the alkylation reaction. mku.ac.keresearchgate.netrsc.org The methyl group on the toluene ring is an activating group, meaning it donates electron density to the benzene ring, making it more susceptible to electrophilic attack than benzene itself. schoolwires.net This electron-donating effect stabilizes the carbocation intermediate formed during the substitution. schoolwires.net

The methyl group is also an ortho-, para-director, meaning it directs the incoming electrophile (the cyclohexyl group) to the positions ortho (adjacent) and para (opposite) to it. schoolwires.net However, the bulky nature of the cyclohexyl group leads to significant steric hindrance at the ortho positions. acs.orgcdnsciencepub.com This steric clash between the incoming cyclohexyl group and the resident methyl group makes the formation of the para-isomer, this compound, the major product. The formation of ortho- and meta-isomers is generally less favored. researchgate.net

The interplay of these electronic and steric factors is a key determinant of the product distribution in the alkylation of toluene with cyclohexene.

Carbocation Chemistry in Alkylation Processes

The formation and stability of the cyclohexyl carbocation are central to the alkylation process. uomustansiriyah.edu.iqmt.com Carbocations are electron-deficient species and are stabilized by adjacent alkyl groups that can donate electron density. masterorganicchemistry.com In the case of the cyclohexyl cation, it is a secondary carbocation, which is relatively stable. stackexchange.com

An important aspect of carbocation chemistry is the possibility of rearrangements to form more stable carbocations. stackexchange.com However, in the case of the cyclohexyl carbocation, rearrangement would typically just regenerate the same carbocation, making such a process "invisible" unless isotopic labeling is used. stackexchange.com The stability of the carbocation intermediate directly influences the reaction rate. masterorganicchemistry.com

The generation of the carbocation is the first and often rate-determining step in Friedel-Crafts alkylation. uomustansiriyah.edu.iq The choice of catalyst, whether a Lewis acid or a Brønsted acid, plays a critical role in facilitating the formation of this key intermediate. uomustansiriyah.edu.iqmt.com

Catalytic Cycles and Active Site Characterization

In heterogeneous catalysis, the reaction occurs on the surface of a solid acid catalyst. The catalytic cycle involves several steps:

Adsorption: The reactant molecules, toluene and cyclohexene, adsorb onto the active sites of the catalyst. researchgate.net

Reaction: The adsorbed cyclohexene is activated by the acid site (e.g., a Brønsted acid site on a zeolite) to form the cyclohexyl carbocation. researchgate.net This carbocation then reacts with the adsorbed toluene.

Desorption: The product, this compound, desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle. researchgate.net

The nature of the active sites on the catalyst is crucial for its activity and selectivity. For instance, the presence of Brønsted acid sites is considered favorable for the alkylation reaction. researchgate.net The characterization of these active sites, including their strength, density, and accessibility, is essential for designing efficient catalysts. Techniques such as temperature-programmed desorption (TPD) and spectroscopic methods are used to study the properties of the active sites.

The table below summarizes the key steps and intermediates in the synthesis of this compound.

| Step | Description | Key Species Involved |

| 1. Carbocation Formation | Generation of the electrophile. | Cyclohexene, Acid Catalyst (e.g., H⁺, AlCl₃), Cyclohexyl Carbocation |

| 2. Electrophilic Attack | The carbocation attacks the toluene ring. | Toluene, Cyclohexyl Carbocation, Wheland Intermediate (Arenium Ion) |

| 3. Deprotonation | Restoration of aromaticity. | Wheland Intermediate, Base (e.g., Cl⁻), this compound |

Advanced Characterization and Analytical Methodologies for 1 Cyclohexyl 4 Methyl Benzene

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of 1-Cyclohexyl-4-methyl-benzene, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the signals are characteristic of the p-substituted aromatic ring and the cyclohexyl group. amazonaws.com The aromatic protons typically appear as a singlet or a set of doublets, while the aliphatic protons of the cyclohexyl ring present as a series of complex multiplets. amazonaws.comsemanticscholar.org A representative dataset is provided in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm (400 MHz, CDCl₃) |

| Aromatic (Ar-H) | 7.10 (s, 4H) |

| Benzylic (Ar-CH) | 2.52 – 2.40 (m, 1H) |

| Methyl (Ar-CH₃) | 2.31 (s, 3H) |

| Cyclohexyl (-CH₂-, -CH-) | 1.92 – 1.18 (m, 10H) |

| Data sourced from representative literature findings. amazonaws.com |

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, distinct signals are expected for the methyl carbon, the various cyclohexyl carbons, the benzylic carbon, and the four unique aromatic carbons (two substituted and two protonated). While specific experimental data is not widely available in foundational literature, the expected chemical shifts can be reliably predicted based on the known effects of alkyl substituents on a benzene (B151609) ring.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unequivocal structure confirmation.

COSY would show correlations between adjacent protons, for instance, confirming the connectivity within the cyclohexyl ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC is crucial for establishing long-range (2-3 bond) correlations, definitively linking the cyclohexyl ring to the toluene (B28343) moiety by showing a correlation between the benzylic proton and the aromatic carbons, and between the aromatic protons and the benzylic carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for its structural components. Strong bands corresponding to C-H stretching vibrations from the cyclohexyl and methyl groups are observed below 3000 cm⁻¹. book118.com Aromatic C-H stretching appears at slightly higher wavenumbers. The para-substituted benzene ring gives rise to a characteristic pattern in the "fingerprint" region.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | ~3020 |

| Aliphatic C-H Stretch (cyclohexyl, methyl) | 2927, 2856 book118.com |

| Aromatic C=C Stretch | ~1615, 1515 |

| CH₂ Bending (Scissoring) | ~1450 |

| para-Substitution C-H Out-of-Plane Bend | ~815 |

| Data includes experimentally reported values and typical absorptions for the functional groups. |

Raman Spectroscopy: Raman spectroscopy complements IR by detecting non-polar, symmetric vibrations with high sensitivity. For this compound, a strong signal for the symmetric "ring-breathing" mode of the para-substituted benzene ring is expected around 1000 cm⁻¹. Other key signals would include symmetric C-H stretching and C-C stretching of the aromatic ring.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and aspects of its structure.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound would exhibit a molecular ion peak [M]⁺ at m/z 174, corresponding to its molecular weight. The fragmentation pattern is highly predictable:

Benzylic cleavage: The most favorable fragmentation is the cleavage of the bond between the two rings to form a highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 , which is typically the base peak.

Loss of methyl: A peak at m/z 159 ([M-15]⁺) results from the loss of the methyl group.

Cyclohexyl fragmentation: Fragmentation of the cyclohexyl ring can lead to a series of smaller aliphatic fragments. A peak corresponding to the cyclohexyl cation ([C₆H₁₁]⁺) may be observed at m/z 83 .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. The calculated exact mass of C₁₃H₁₈ is 174.140850574 Da. ntu.edu.sg An HRMS measurement confirming this mass would validate the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for this compound, confirming its identity in a mixture by matching both its retention time from the GC and its mass spectrum from the MS with a known standard. uni-regensburg.dersc.org

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for isolating this compound from reaction mixtures or complex samples and for its quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): As a volatile and thermally stable compound, this compound is well-suited for GC analysis. Separation is typically achieved using a non-polar or semi-polar capillary column. uni-regensburg.deacs.org Quantification is performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons. uni-regensburg.de Column chromatography with silica (B1680970) gel and a non-polar eluent system (e.g., cyclohexane (B81311)/ethyl acetate) is effective for preparative scale purification. tcichemicals.com

| Technique | Column/Stationary Phase | Typical Conditions |

| Gas Chromatography (GC-FID) | HP-5 (5% Phenyl Methyl Siloxane) uni-regensburg.de | Carrier Gas: N₂ or H₂; Temperature programming for separation from related compounds. uni-regensburg.deacs.org |

| Column Chromatography | Silica Gel | Eluent: Cyclohexane / Ethyl Acetate. tcichemicals.com |

High-Performance Liquid Chromatography (HPLC): While GC is more common for this analyte, reversed-phase HPLC (RP-HPLC) can also be used for its separation and analysis. This method is particularly useful for monitoring reactions in solution or analyzing samples containing non-volatile components.

| Technique | Stationary Phase | Typical Mobile Phase |

| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water gradient |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.

GC-MS: This is the definitive analytical method for the identification of this compound. The gas chromatograph separates the compound from a mixture based on its boiling point and polarity, and the mass spectrometer provides a unique fragmentation pattern ("fingerprint") that confirms its identity, as detailed in section 4.1.3. rsc.org

LC-MS: Liquid chromatography-mass spectrometry is a powerful alternative, especially for analyzing complex liquid samples without requiring derivatization. For a non-polar compound like this compound, an atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) source would typically be required to achieve efficient ionization before the sample enters the mass analyzer.

X-ray Diffraction Studies for Solid-State Structure

Advanced analytical techniques, particularly single-crystal X-ray diffraction, are indispensable for determining the definitive solid-state structure of crystalline organic molecules. While specific crystallographic data for this compound itself is not extensively detailed in readily available literature, analysis of closely related derivatives offers a comprehensive understanding of the structural characteristics. An exemplary case is the study of 1-[4-(Iodomethyl)cyclohexyl]-4-methyl-benzene, which provides a clear model for the molecular geometry and packing in the crystalline state. researchgate.net

Single-Crystal X-ray Diffraction Analysis

The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The detailed crystallographic data collected from this analysis provides a foundational understanding of the molecule's solid-state architecture. The R-factor, a measure of the agreement between the crystallographic experiment and the structural model, was reported to be 0.028, indicating a high-quality refinement of the structure. researchgate.net

Table 1: Crystallographic Data for 1-[4-(Iodomethyl)cyclohexyl]-4-methyl-benzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₉I |

| Formula Weight | 314.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.593 (4) |

| b (Å) | 5.7722 (12) |

| c (Å) | 13.020 (5) |

| β (°) | 113.23 (3) |

| Volume (ų) | 1302.0 (5) |

| Z | 4 |

| Temperature (K) | 113 |

| R-factor | 0.028 |

Data sourced from a study on 1-[4-(Iodomethyl)cyclohexyl]-4-methyl-benzene. researchgate.net

Conformational Analysis of the Cyclohexyl Ring

In the crystal structure of 1-[4-(Iodomethyl)cyclohexyl]-4-methyl-benzene, the analysis confirms that the cyclohexane ring is in a chair form. researchgate.net Furthermore, the substituents on the ring—the p-tolyl group at position 1 and the iodomethyl group at position 4—are both situated in equatorial positions. researchgate.net This arrangement is sterically favorable, as placing bulky substituents in equatorial positions minimizes destabilizing 1,3-diaxial interactions that would occur if they were in axial positions. libretexts.org

The dihedral angle between the mean plane of the cyclohexane ring and the benzene ring was determined to be 67.23 (13)°. researchgate.net This twist angle is a significant conformational parameter, defining the relative orientation of the two main structural motifs within the molecule.

Table 2: Conformational Parameters for 1-[4-(Iodomethyl)cyclohexyl]-4-methyl-benzene

| Parameter | Description | Value |

|---|---|---|

| Cyclohexyl Ring Conformation | The observed shape of the six-membered ring. | Chair |

| Substituent Positions | The orientation of the p-tolyl and iodomethyl groups. | Equatorial |

| Cyclohexane-Benzene Dihedral Angle | The angle between the mean planes of the two rings. | 67.23 (13)° |

Data sourced from a study on 1-[4-(Iodomethyl)cyclohexyl]-4-methyl-benzene. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies of 1 Cyclohexyl 4 Methyl Benzene

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of the molecule.

A detailed analysis of the electronic structure of 1-cyclohexyl-4-methyl-benzene is crucial for predicting its reactivity and intermolecular interactions.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability nih.govresearchgate.net. A smaller gap suggests higher reactivity nih.gov. For this compound, the HOMO is expected to be localized primarily on the electron-rich toluene (B28343) ring, which acts as the electron-donating part of the molecule. The LUMO would also be associated with the aromatic ring, ready to accept electron density.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential) researchgate.netresearchgate.net. For this compound, the MEP would show a region of negative electrostatic potential (typically colored red or yellow) above and below the plane of the benzene (B151609) ring, corresponding to the π-electron cloud researchgate.net. This region is susceptible to electrophilic attack. The cyclohexyl and methyl groups, being electron-donating, would further increase the electron density on the aromatic ring. The hydrogen atoms would exhibit positive electrostatic potential (typically colored blue).

Natural Bond Orbital (NBO) Atomic Charges: Natural Bond Orbital (NBO) analysis provides a method for calculating the distribution of electron density among the atoms in a molecule, resulting in atomic charges wisc.edu. This analysis helps in understanding the charge delocalization and hyperconjugative interactions within the molecule dntb.gov.ua. In this compound, NBO analysis would likely show a net negative charge on the carbon atoms of the benzene ring and a net positive charge on the hydrogen atoms. The specific charge distribution would be influenced by the electron-donating nature of the cyclohexyl and methyl substituents.

| Parameter | Expected Region of Interest | Significance |

| HOMO | Toluene Ring | Site of electron donation |

| LUMO | Toluene Ring | Site of electron acceptance |

| HOMO-LUMO Gap | TBD | Indicator of chemical reactivity |

| Negative MEP | Above/Below Benzene Ring | Site for electrophilic attack |

| Positive MEP | Hydrogen Atoms | Susceptible to nucleophilic interaction |

| NBO Charges | TBD | Quantifies electron distribution |

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined scirp.org. For this compound, these calculations would predict characteristic vibrational modes for the aromatic C-H stretching, C=C stretching of the benzene ring, and the C-H stretching and bending modes of the cyclohexyl and methyl groups scirp.org. Comparing the theoretically predicted spectrum with an experimental spectrum can help in the structural confirmation of the molecule.

Conformational Analysis and Energy Landscapes

The presence of the flexible cyclohexyl ring and its single bond connection to the benzene ring allows for multiple conformations of this compound. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion, thereby mapping the potential energy surface scispace.comresearchgate.net. The relative energies of these conformers determine their population at a given temperature. For phenylcyclohexane, the conformer with the phenyl group in the equatorial position is generally more stable than the axial conformer researchgate.net. A similar preference would be expected for this compound. The rotation around the C-C bond connecting the two rings also contributes to the conformational landscape.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For example, in electrophilic aromatic substitution, a common reaction for alkylbenzenes, the incoming electrophile attacks the electron-rich benzene ring libretexts.orgquora.com. Theoretical calculations can map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products acs.orgwikipedia.org. For this compound, the cyclohexyl and methyl groups are ortho-, para-directing activators, meaning that electrophilic substitution is expected to occur preferentially at the positions ortho and para to these groups libretexts.org. Transition state theory can be employed to calculate the activation energies and reaction rates wikipedia.org.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties, respectively scope-journal.comresearchgate.netnih.gov. For a series of alkylbenzenes, QSPR models can be developed to predict properties such as boiling point, critical temperature, and pressure based on molecular descriptors derived from the chemical structure scope-journal.comresearchgate.net. These descriptors can be topological, geometric, or electronic in nature. While no specific QSAR/QSPR studies for this compound were found, it could be included in a dataset of alkylbenzenes to develop predictive models for various properties nih.govresearchgate.net.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different environments, such as in a solvent or in the presence of other molecules. These simulations can be used to study intermolecular interactions, such as van der Waals forces and π-π stacking interactions between the aromatic rings of neighboring molecules. The benzene ring is known to have a quadrupole moment, leading to favorable quadrupole-quadrupole interactions in offset parallel or T-shaped configurations with other aromatic rings wikipedia.org. MD simulations can help to understand how this compound molecules pack in the liquid or solid state and how they interact with other chemical species.

Applications and Advanced Materials Incorporating 1 Cyclohexyl 4 Methyl Benzene Units

Liquid Crystalline Materials Development

The cyclohexylphenyl moiety is a well-established mesogen, which is the rigid core unit of a molecule that induces the formation of liquid crystal (LC) phases. ebsco.com These materials, known as thermotropic liquid crystals, exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal. tcichemicals.com The incorporation of the 1-cyclohexyl-4-methyl-benzene framework is pivotal in engineering the properties of liquid crystals for various electro-optical applications.

The relationship between a molecule's structure and the type of liquid crystalline phase (mesophase) it forms is fundamental to materials design. The substitution of a phenyl ring with a cyclohexane (B81311) ring, as seen in the this compound unit, has predictable and significant effects on mesophase behavior.

Influence on Melting and Clearing Points: The saturated, non-planar cyclohexane ring disrupts the intermolecular π-π stacking that is common in purely aromatic mesogens (like biphenyls). This disruption generally leads to a reduction in the melting point of the compound, which is advantageous for creating LC mixtures that operate at room temperature.

Mesophase Stability: While lowering the melting point, the cyclohexane ring can also decrease the thermal stability of the nematic or smectic phases. The clearing point (the temperature at which the material transitions from the LC phase to the isotropic liquid phase) is often lower in cyclohexyl-containing LCs compared to their direct biphenyl (B1667301) analogues.

Viscosity and Elastic Constants: The presence of the cyclohexane ring typically results in lower viscosity, a desirable trait for applications requiring fast switching times, such as displays. The molecular shape also influences the elastic constants (splay, twist, and bend), which govern the deformation of the liquid crystal director in response to electric fields. surajitdhara.in

Table 1: Comparison of Properties for LC Cores This interactive table illustrates the typical influence of replacing a phenyl ring with a cyclohexane ring on the mesomorphic properties of a liquid crystal molecule.

| Property | Biphenyl Core (e.g., Alkyl-cyanobiphenyl) | Cyclohexylphenyl Core (e.g., Alkyl-cyclohexylbenzonitrile) | Impact of Cyclohexyl Ring |

| Melting Point | Higher | Lower | Reduces intermolecular forces, lowering melting point. |

| Birefringence (Δn) | Higher | Lower | Reduces π-electron conjugation, leading to lower optical anisotropy. |

| Viscosity | Higher | Lower | The non-planar ring structure reduces rotational hindrance. |

| Mesophase Stability | Higher | Lower | Weaker intermolecular attractions lead to a lower clearing point. |

The electro-optical properties of liquid crystals are paramount for their use in technologies like liquid crystal displays (LCDs). The this compound unit contributes significantly to these properties. Key parameters include dielectric anisotropy (Δε), optical anisotropy or birefringence (Δn), and rotational viscosity (γ).

Dielectric Anisotropy (Δε): This property determines the threshold voltage required to switch the liquid crystal molecules with an electric field. The cyclohexylphenyl core itself has a low Δε, but it is a critical part of molecules where polar groups (like -CN or -NCS) are attached to achieve the desired high positive or negative anisotropy. nih.govresearchgate.net

Optical Anisotropy (Δn): Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is crucial for the contrast and brightness of displays. The saturated cyclohexane ring does not contribute to π-electron conjugation, resulting in molecules with a lower Δn compared to their fully aromatic counterparts. surajitdhara.in This property allows for the formulation of LC mixtures with specific, optimized birefringence values for different display modes.

A pertinent example is the nematic LC mixture 1823A, which is composed of 4-(4-alkyl-cyclohexyl) benzene (B151609) isothiocyanates and 4-(4-alkyl-cyclohexyl) biphenyl isothiocyanates, demonstrating the practical application of this structural unit. researchgate.net

Table 2: Electro-Optical Properties of Nematic LC Mixture 1823A This interactive table provides data for a liquid crystal mixture containing the cyclohexylphenyl structural unit.

| Property | Value | Measurement Conditions | Significance |

| Phase Sequence | Cr ↔ -20°C ↔ N ↔ 83.5°C ↔ I | Standard Pressure | Wide nematic range suitable for various operating temperatures. |

| Dielectric Anisotropy (Δε) | 8.1 | 20°C | A positive value that allows for switching with an electric field. |

| Optical Anisotropy (Δn) | 0.17 | 20°C, 589 nm | Moderate birefringence suitable for display applications. |

| Ordinary Refractive Index (nₒ) | 1.507 | 20°C, 589 nm | Component of optical anisotropy. |

| Extraordinary Refractive Index (nₑ) | 1.677 | 20°C, 589 nm | Component of optical anisotropy. |

| Rotational Viscosity (γ) | 10.26 mPa·s | Room Temperature | A low value contributing to faster device switching speeds. |

Data sourced from a study on LC mixture 1823A. researchgate.net

Polymer Science and Engineering

In polymer science, the this compound moiety is utilized not as a bulk commodity chemical but as a specialized structural unit to create functional polymers, particularly in applications that intersect with liquid crystal technologies.

The direct application of this compound as a conventional polymer additive, such as a plasticizer or stabilizer, is not extensively documented in scientific literature. Its role is more prominent when it is chemically incorporated into the polymer structure to impart specific functionalities.

This compound and its derivatives serve as precursors for the synthesis of specialized monomers. These monomers can be polymerized to create "comb-like" polymers where the cyclohexylphenyl groups are tethered as side chains to a flexible polymer backbone, such as polystyrene. researchgate.net

In one such application, polystyrene was chemically modified with various 4-(trans-4-alkylcyclohexyl)phenol units. researchgate.net The resulting polymers, featuring the cyclohexylphenyl side-chains, were used as alignment layers for liquid crystal molecules. The rigid, rod-like side groups on the polymer surface induce a specific orientation (e.g., vertical alignment) in the liquid crystal molecules they are in contact with, a critical function for certain types of sensors and displays. researchgate.net This demonstrates a sophisticated use of the this compound unit, where it is integral to a monomer used for creating a high-performance functional polymer.

Advanced Functional Materials

Beyond its established role in liquid crystals and related polymers, the this compound structure is relevant to other advanced functional materials, particularly in the context of novel synthetic methodologies. Research into visible-light photocatalysis, which uses advanced materials to drive chemical reactions, has demonstrated the synthesis of this compound. umaine.edu

In these studies, a bismuth oxyhalide (BiOI) based photocatalyst supported on a mordenite (B1173385) zeolite was used to facilitate the C-C coupling reaction between a cyclohexyl halide (iodocyclohexane) and toluene (B28343). umaine.edu Upon irradiation with visible light, the functional material catalyzed the formation of 2-cyclohexyltoluene and 4-cyclohexyltoluene (this compound). umaine.edu This work places the compound at the intersection of advanced materials science and green chemistry, showcasing its synthesis through modern, energy-efficient catalytic processes.

Electrolyte Additives in Energy Storage Devices (e.g., Lithium-Ion Batteries)

The primary role of aromatic compounds like Cyclohexylbenzene (B7769038) in lithium-ion batteries is to provide overcharge protection. researchgate.neteinpresswire.com This is a critical safety feature that prevents thermal runaway if a battery is charged beyond its maximum voltage. The protective mechanism involves the electrochemical polymerization of the additive on the surface of the cathode at a specific voltage. researchgate.net This newly formed polymer layer is electrically insulating, which increases the internal resistance of the cell and stops the charging current, thus preventing further overcharging. researchgate.netosti.gov

While the bulk of published research focuses on the unsubstituted Cyclohexylbenzene, the fundamental mechanism is applicable to its alkylated derivatives like this compound. Studies on Cyclohexylbenzene have shown that it polymerizes at potentials around 4.5-4.7 V (vs. Li/Li+), effectively creating an internal "shut-down" mechanism. researchgate.netelsevierpure.com The presence of the methyl group on the benzene ring in this compound would likely modulate this polymerization potential and the properties of the resulting polymer film. It is theorized that the electron-donating nature of the methyl group could slightly lower the oxidation potential, potentially allowing for fine-tuning of the overcharge protection in battery systems with different cathode chemistries and voltage limits.

For comparison, the performance of various aromatic compounds as overcharge protection agents has been investigated, with Cyclohexylbenzene proving to be highly effective. guidechem.com The combination of Cyclohexylbenzene with other additives, such as biphenyl, has been shown to have a synergistic effect, enhancing the overcharge protection capabilities. elsevierpure.com Future research may explore how this compound performs in similar synergistic systems.

Table 1: Electrochemical Properties of Aromatic Overcharge Protection Additives

| Compound | Typical Concentration (% wt) | Polymerization Potential (V vs. Li/Li+) | Observed Effect |

| Cyclohexylbenzene | 2-10% | ~4.5 - 4.7 | Forms an insulating polymer film on the cathode, increasing internal resistance. researchgate.netresearchgate.net |

| Biphenyl | 1-5% | ~4.5 - 4.75 | Co-use with Cyclohexylbenzene expands the safety margin. elsevierpure.com |

Note: Data for this compound is not yet widely available in the literature; values are based on the parent compound, Cyclohexylbenzene.

Precursors for Specialty Chemicals and Industrial Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring both an aromatic ring and a saturated cyclohexane ring, allows for a variety of chemical transformations. It is used in the synthesis of more complex organic molecules, particularly in the fragrance and flavor industries where its aromatic properties are valued. guidechem.com

The compound can undergo reactions typical of aromatic systems, such as electrophilic substitution on the benzene ring, or reactions involving the cyclohexyl group, such as dehydrogenation or oxidation. Its role as a precursor is suggested by the variety of related chemical structures that can be synthesized, including derivatives like 4-Cyclohexylbenzoic acid and 1-Methyl-4-(4-methyl-cyclohexyl)-benzene. guidechem.comchemicalbook.com These downstream products may find use in pharmaceuticals, liquid crystals, and specialty polymers. For instance, the related isomer (3-methylcyclohexyl)benzene (B1653165) is recognized as a key building block for constructing complex molecular architectures in active pharmaceutical ingredients (APIs). nbinno.com

The synthesis of this compound itself can be achieved through several established organic chemistry routes, such as the reaction of bromocyclohexane (B57405) with p-tolylmagnesium bromide, highlighting its accessibility as a starting material for further chemical production. chemicalbook.com

Table 2: Potential Chemical Transformations and Derived Intermediates

| Starting Material | Reaction Type | Potential Product(s) | Potential Application Area |

| This compound | Oxidation | 4-Cyclohexylbenzoic acid | Liquid Crystals, Polymers |

| This compound | Friedel-Crafts Acylation | 4'-Cyclohexylacetophenone derivatives | Pharmaceutical Intermediates |

| This compound | Dehydrogenation | 4-Methylbiphenyl (B165694) | Organic Synthesis |

Heat Transfer Fluids

High-boiling-point aromatic hydrocarbons are widely used as heat transfer fluids due to their excellent thermal stability. schultzchem.com Compounds like Cyclohexylbenzene are utilized in demanding industrial applications that require precise temperature control at high temperatures. schultzchem.com this compound, with its high boiling point of approximately 260°C, fits the profile of a potential high-temperature heat transfer fluid. chemicalbook.com

The key properties for a heat transfer fluid are a wide liquid range (high boiling point and low melting point), high thermal stability, low viscosity for efficient pumping, and good heat capacity. The thermal stability of the cyclohexyl-benzene structure is well-established. schultzchem.com The addition of a methyl group to the benzene ring in this compound is expected to maintain this stability while slightly altering physical properties like viscosity and boiling point. This allows for the potential formulation of heat transfer fluids with tailored properties for specific operating temperature ranges.

Table 3: Physical Properties of this compound Relevant to Heat Transfer Applications

| Property | Value | Unit | Significance |

| Boiling Point | 259.8 - 260 | °C | Defines the maximum operating temperature in an unpressurized system. chemicalbook.com |

| Density | 0.9494 (at 0°C) | g/cm³ | Affects fluid dynamics and heat transfer calculations. chemicalbook.com |

| Molecular Weight | 174.28 | g/mol | Influences thermodynamic and transport properties. nih.gov |

Further research is required to characterize other critical heat transfer properties such as thermal conductivity, heat capacity, and viscosity over a range of temperatures.

Environmental Fate, Persistence, and Degradation of Cyclohexyl Substituted Benzenes

Environmental Pathways and Transformations

Once released into the environment, 1-cyclohexyl-4-methyl-benzene is distributed among air, water, soil, and sediment. Its relatively low water solubility and moderate vapor pressure suggest that it will likely partition to soil and sediment. researchgate.net The environmental pathways are largely dictated by abiotic and biotic degradation processes.

One significant transformation pathway is photodegradation, particularly in the atmosphere and surface waters. Studies on its constituent parts, toluene (B28343) and cyclohexane (B81311), show that photocatalytic oxidation is an effective degradation mechanism. pjoes.comresearchgate.net In the presence of photocatalysts like titanium dioxide (TiO₂) and UV light, these compounds can be broken down. pjoes.commdpi.com The degradation of toluene under these conditions can yield byproducts such as formaldehyde, acetaldehyde, formic acid, and acetic acid before eventual mineralization to CO₂ and H₂O. mdpi.com It is plausible that this compound undergoes similar transformations, with initial attacks likely occurring on both the aromatic ring and the cyclohexyl moiety. The presence of ozone can further enhance the photodegradation of such volatile organic compounds. researchgate.netilo.org

Biodegradation Studies and Metabolite Identification

Biodegradation is a primary mechanism for the removal of this compound from the environment. While specific studies on this exact compound are limited, extensive research on analogous n-alkylbenzenes and n-alkylcyclohexanes provides a strong basis for predicting its metabolic fate. nih.gov

Aerobic degradation likely initiates with the oxidation of either the methyl group or the aromatic ring. Oxidation of the methyl group, a common pathway for alkylbenzenes, would form 4-cyclohexylbenzoic acid. scispace.com This would be followed by further degradation, potentially through pathways established for benzoic acid. Alternatively, microbial dioxygenase enzymes could attack the aromatic ring to form a catechol-type intermediate (a dihydroxylated ring), which is then susceptible to ring cleavage, a critical step in the breakdown of aromatic compounds. scispace.comnih.gov

Under anaerobic conditions, which are common in sediments and contaminated groundwater, a different pathway is expected. For alkylbenzenes like toluene, degradation is often initiated by the addition of fumarate (B1241708) to the methyl group, catalyzed by benzylsuccinate synthase. researchgate.net This leads to the formation of benzylsuccinate and its homologs. researchgate.net By analogy, this compound would be expected to form a corresponding cyclohexyl-benzylsuccinate derivative. Following this initial activation step, the molecule would be further metabolized through a series of reactions resembling beta-oxidation. nih.gov The ultimate anaerobic fate of the benzene (B151609) ring itself is reduction and cleavage. nih.govbohrium.com

The efficiency of these biodegradation processes is influenced by environmental conditions. As shown in studies of related compounds like trans-4-methyl-1-cyclohexane carboxylic acid, factors such as temperature and pH can significantly alter degradation kinetics. nih.gov

| Condition | Parameter | Value | Unit |

|---|---|---|---|

| Temperature | Specific Growth Rate at 23°C (Neutral pH) | 0.52 | day⁻¹ |

| Observation at 4°C | Rate is 5 times slower than at 23°C | ||

| pH | Specific Growth Rate at pH 10 | 1.69 | day⁻¹ |

| Specific Growth Rate at Neutral pH | 0.52 | day⁻¹ |

Persistence and Bioaccumulation Potential

The persistence of a chemical is its ability to remain in the environment without degrading. The bioaccumulation potential refers to its tendency to be taken up and concentrated in organisms. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or LogP). hawaii.gov

For this compound, the estimated XLogP3 value is 4.9. nih.gov This value indicates that the compound is lipophilic ("fat-loving") and will preferentially partition from water into the fatty tissues of organisms. Chemicals with a log Kow greater than 3.5 are often considered to have the potential to bioaccumulate. hawaii.gov More specifically, compounds with a log Kow in the range of 5 to 8 are considered to have a substantial bioaccumulation potential. ecetoc.org

The Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an aquatic organism from water, can be estimated from the log Kow. Using established quantitative structure-activity relationships (QSARs), a log Kow of 4.9 suggests a significant BCF. ecetoc.org However, it is important to note that factors such as molecular size and an organism's ability to metabolize the substance can reduce the actual bioaccumulation from the predicted potential. ecetoc.org For comparison, Linear Alkyl Benzenes (LABs), a related class of compounds, have been found to not accumulate to significant levels in fish, with a reported BCF of 35. researchgate.net

| Property | Value | Significance for Bioaccumulation |

|---|---|---|

| Log Kow (XLogP3) | 4.9 nih.gov | Indicates a high potential for partitioning into fatty tissues. hawaii.gov |

| Regulatory Concern Threshold | Log Kow > 3.5 hawaii.gov | The compound exceeds this screening value. |

| Substantial Bioaccumulation Concern Range | Log Kow between 5 and 8 ecetoc.org | The compound is very close to this range of highest concern. |

Risk Assessment Methodologies in Environmental Chemistry

Environmental risk assessment for chemicals like this compound is a structured process designed to evaluate the likelihood of adverse effects on ecosystems. tandfonline.comtandfonline.com The process generally involves several key steps:

Hazard Identification : This step involves identifying the potential adverse effects a substance can cause to environmental organisms. For related alkylbenzenes, this includes assessing toxicity to aquatic species and sediment-dwelling organisms. researchgate.nettandfonline.com

Exposure Assessment : This step quantifies the extent to which the environment is exposed to the substance. It involves measuring or modeling the Predicted Environmental Concentration (PEC) in various compartments like water, soil, and air. tandfonline.com

Effects Assessment : This step determines the concentration of the substance below which adverse effects are unlikely to occur. This is known as the Predicted No-Effect Concentration (PNEC). The PNEC is derived from ecotoxicity data from laboratory studies on different species (e.g., algae, invertebrates, fish).

Risk Characterization : In this final step, the risk is quantified by comparing the exposure concentration with the effects concentration. This is often expressed as a Risk Quotient (RQ), calculated as PEC/PNEC. tandfonline.com An RQ value greater than 1 indicates that adverse environmental effects are possible, suggesting a potential risk that may require further investigation or management.

For substances that may not have extensive individual toxicity data, risk assessment can also utilize data from structurally similar compounds and employ models to predict fate and effects. Another metric used, particularly in human health risk assessment but applicable in principle to ecological assessments, is the Margin of Exposure (MOE), which compares the no-effect level to the estimated exposure. regulations.gov

Green Chemistry and Sustainable Synthesis of 1 Cyclohexyl 4 Methyl Benzene

Atom Economy and Reaction Efficiency Improvements

Atom economy, a core concept of green chemistry, assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. The primary route to 1-Cyclohexyl-4-methyl-benzene is the Friedel-Crafts alkylation of toluene (B28343) with cyclohexene (B86901).

Reaction: C₇H₈ (Toluene) + C₆H₁₀ (Cyclohexene) → C₁₃H₁₈ (this compound)

Calculation of Atom Economy:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Toluene | C₇H₈ | 92.14 |

| Cyclohexene | C₆H₁₀ | 82.14 |

| This compound | C₁₃H₁₈ | 174.28 |

Atom Economy (%) = (Molar mass of desired product / Sum of molar masses of all reactants) x 100

Atom Economy (%) = (174.28 / (92.14 + 82.14)) x 100 = 100%

Development of Recyclable and Heterogeneous Catalytic Systems

Traditional Friedel-Crafts alkylation often employs homogeneous catalysts like aluminum chloride (AlCl₃) or strong liquid acids, which are corrosive, difficult to separate from the product mixture, and generate substantial aqueous waste during workup. The development of solid acid catalysts represents a significant step towards a more sustainable synthesis of this compound. These heterogeneous catalysts are easily separable from the reaction mixture, can be regenerated and reused over multiple cycles, and often exhibit higher selectivity.

Several types of solid acid catalysts have been investigated for the alkylation of toluene with cyclohexene, including:

Zeolites: These microporous aluminosilicates, particularly Beta zeolite, have shown high activity and selectivity for this reaction. Their shape-selective nature can favor the formation of the desired p-isomer.

Montmorillonite K10: This acidic clay has been employed as an efficient and environmentally friendly catalyst in various organic transformations, including Friedel-Crafts alkylations. It is a low-cost and readily available material. rsc.orgresearchgate.net

Ion-Exchange Resins: Macroreticular acidic ion-exchange resins, such as Amberlyst, have been studied as catalysts for the alkylation of toluene, demonstrating good conversion rates.

Heteropolyacids: Phosphotungstic acid and other heteropolyacids, either in bulk or supported on silica (B1680970), have been shown to be effective catalysts for this alkylation, offering high conversions in relatively short reaction times. ub.edu

Table 1: Comparison of Catalytic Performance in Toluene Alkylation with 1-Hexene

| Catalyst | Toluene/1-Hexene Ratio (w/w) | Dimer Selectivity (%) | Mono-alkylate Selectivity (%) | Di-alkylate Selectivity (%) | Isomerization Selectivity (%) |

| Purolite CT 275 | 1 | 22 | 42 | 3.5 | 32.5 |

This table illustrates how different catalysts can influence the product distribution in a similar alkylation reaction. ub.edu

Solvent Selection and Green Solvents in Synthesis

The choice of solvent is another critical aspect of green chemistry. Traditional solvents used in Friedel-Crafts reactions, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. While the alkylation of toluene with cyclohexene can sometimes be performed using an excess of toluene as both reactant and solvent, the development of greener solvent alternatives is an active area of research.

Ionic liquids (ILs) have emerged as promising green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. beilstein-journals.org They can act as both the solvent and, in some cases, the catalyst for Friedel-Crafts reactions. The use of ionic liquids can facilitate product separation and catalyst recycling. For example, in some systems, the product can be extracted with a less polar solvent, leaving the catalyst dissolved in the ionic liquid phase for reuse.

Research into deep eutectic solvents (DESs) is also gaining traction as a greener alternative to both traditional volatile organic compounds and some ionic liquids. researchgate.net While specific studies on the use of these green solvents for the synthesis of this compound are still emerging, the broader success of ILs and DESs in other Friedel-Crafts reactions suggests their potential applicability in this area.

Waste Minimization and By-product Utilization

A key principle of green chemistry is the minimization of waste. In the synthesis of this compound, waste can arise from several sources, including catalyst deactivation, solvent loss, and the formation of unwanted by-products.

The primary by-products in this reaction are the ortho and meta isomers of cyclohexyltoluene, as well as poly-alkylated products like dicyclohexyltoluene. The use of shape-selective heterogeneous catalysts, such as certain zeolites, can significantly improve the selectivity towards the desired para-isomer, thereby reducing the formation of isomeric by-products.

The environmental impact of a chemical process can also be quantified using metrics like the Environmental Factor (E-factor) , which is the ratio of the mass of waste generated to the mass of the desired product. By improving selectivity, using recyclable catalysts, and implementing by-product utilization strategies, the E-factor for the synthesis of this compound can be substantially reduced, moving it closer to the ideal of a zero-waste process.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Selective Functionalization

The precise and efficient synthesis of specifically functionalized derivatives of 1-cyclohexyl-4-methyl-benzene is a key area of ongoing research. Traditional methods like Friedel-Crafts alkylation, while foundational, often face challenges regarding regioselectivity and catalyst stability. mt.comchemguide.co.uk Future research is geared towards overcoming these limitations through the development of more sophisticated catalytic systems.